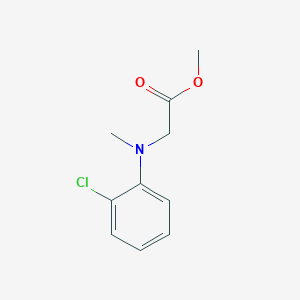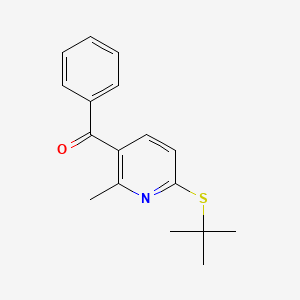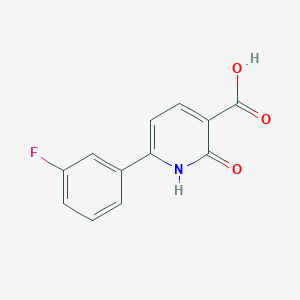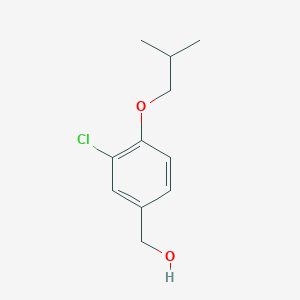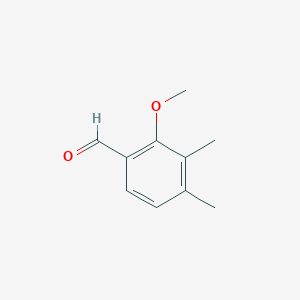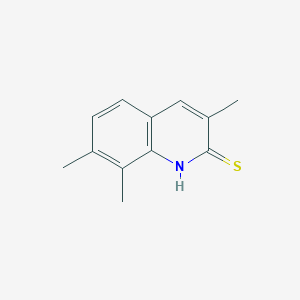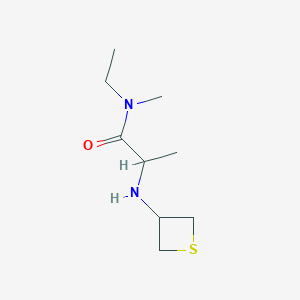
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide typically involves the reaction of N-ethyl-N-methylpropanamide with a thietane derivative under controlled conditions . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . Quality control measures, such as HPLC and NMR, are employed to verify the purity and structure of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thietane ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide involves its interaction with specific molecular targets. The thietane ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-N-methylpropanamide
- N-Methyl-2-(thietan-3-ylamino)propanamide
- N-Ethyl-2-(thietan-3-ylamino)propanamide
Uniqueness
N-Ethyl-N-methyl-2-(thietan-3-ylamino)propanamide is unique due to the presence of both an ethyl and methyl group on the nitrogen atom, as well as the thietane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H18N2OS |
|---|---|
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
N-ethyl-N-methyl-2-(thietan-3-ylamino)propanamide |
InChI |
InChI=1S/C9H18N2OS/c1-4-11(3)9(12)7(2)10-8-5-13-6-8/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
QJFCNIPJIVLFQA-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)C(C)NC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


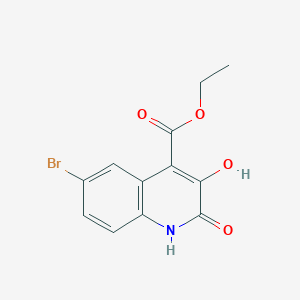
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
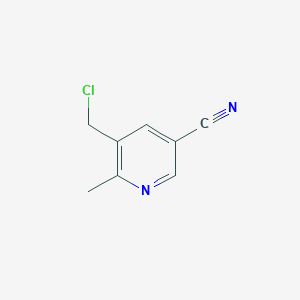
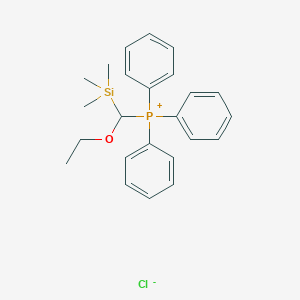
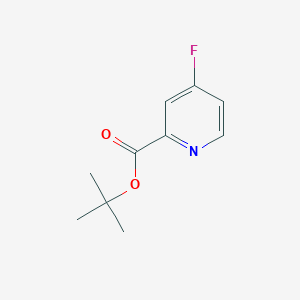
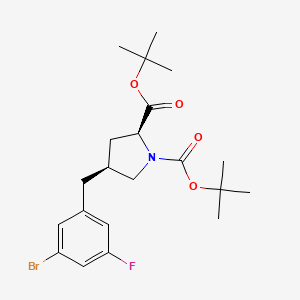
![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)
